molecular formula C17H15N9OS B2816825 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1788677-98-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2816825
CAS RN: 1788677-98-4
M. Wt: 393.43
InChI Key: GKJSRKNBNWFNKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole, a pyridazine, and a benzo[c][1,2,5]thiadiazole. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to establish the structures of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of multiple nitrogen-containing rings could potentially make this compound a good chelator for metal ions .

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

Research on related heterocyclic derivatives, such as triazolothiadiazine and pyrazolyl compounds, has shown promising in vitro anticoronavirus and antitumoral activities. These compounds have been synthesized through reactions involving amino triazole thiol, acetyl acetone, aromatic aldehydes, and phenacyl bromides. The structural variations in these molecules allow tuning of their biological properties towards either antiviral or antitumoral activities. The antitumoral activity, in some cases, was attributed to the inhibition of tubulin polymerization, highlighting the potential therapeutic applications of these compounds in treating viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).

Antibacterial Activities

Another study focused on the synthesis of triazole and thiadiazole derivatives, demonstrating their effectiveness against bacterial strains such as B. subtilis, S. aureus, and E. coli. These compounds were synthesized from reactions involving mercapto triazoles and various reagents, highlighting their potential as antimicrobial agents (Yan Zhang et al., 2010).

Antimicrobial and Insecticidal Activities

Compounds incorporating thiadiazole moieties have been developed and tested for their antimicrobial and insecticidal activities. These compounds show significant activity against various microorganisms and pests, indicating their potential use in agricultural and pharmaceutical applications. The synthesis strategies involve starting from versatile precursors to create a range of heterocycles with potential biological activities (A. Fadda et al., 2017).

Synthesis and Bioactivity of Heterocycles

Further research has led to the synthesis of novel heterocyclic compounds bearing thiadiazole and triazole moieties, exploring their bioactivity profiles. These compounds have been synthesized using green chemistry approaches, such as microwave-assisted synthesis, to enhance efficiency and reduce environmental impact. Their crystal structures, along with Hirshfeld Surface Analysis (HAS), have been thoroughly characterized, providing insights into their potential bioactivity and drug-likeness properties (M. Said et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds containing 1,2,4-triazole rings exhibit diverse biological activities, including anticancer, antiviral, and antibacterial effects .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for increased potency and selectivity .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9OS/c27-17(12-1-2-13-14(9-12)23-28-22-13)25-7-5-24(6-8-25)15-3-4-16(21-20-15)26-11-18-10-19-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSRKNBNWFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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